molecular formula C8H15NO3S B13890343 n-Methyl-n-(4-oxocyclohexyl)methanesulfonamide

n-Methyl-n-(4-oxocyclohexyl)methanesulfonamide

Cat. No.: B13890343
M. Wt: 205.28 g/mol
InChI Key: NSEKKLXXVSAVKS-UHFFFAOYSA-N
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Description

n-Methyl-n-(4-oxocyclohexyl)methanesulfonamide: is an organic compound with the molecular formula C8H15NO3S and a molecular weight of 205.27 g/mol . This compound is characterized by the presence of a methanesulfonamide group attached to a cyclohexyl ring with a ketone functional group at the 4-position and a methyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Methyl-n-(4-oxocyclohexyl)methanesulfonamide typically involves the reaction of 4-oxocyclohexylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Purification is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: n-Methyl-n-(4-oxocyclohexyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

    Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of new sulfonamide derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed in solvents like ethanol or tetrahydrofuran under reflux conditions.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: New sulfonamide derivatives.

Scientific Research Applications

n-Methyl-n-(4-oxocyclohexyl)methanesulfonamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.

    Medicine: Explored for its therapeutic potential in the treatment of various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of n-Methyl-n-(4-oxocyclohexyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

    n-Methyl-n-(4-hydroxycyclohexyl)methanesulfonamide: Differing by the presence of a hydroxyl group instead of a ketone group.

    n-Methyl-n-(4-aminocyclohexyl)methanesulfonamide: Differing by the presence of an amino group instead of a ketone group.

Uniqueness: n-Methyl-n-(4-oxocyclohexyl)methanesulfonamide is unique due to the presence of the ketone functional group at the 4-position of the cyclohexyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs with hydroxyl or amino groups.

Biological Activity

n-Methyl-n-(4-oxocyclohexyl)methanesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₅NO₃S, with a molecular weight of approximately 189.26 g/mol. Its structure comprises a cyclohexyl ring substituted with a ketone group and a methanesulfonamide moiety, which are pivotal for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules:

  • Cyclooxygenase Inhibition : It has been studied as a selective COX-2 inhibitor, which is significant in pain management and anti-inflammatory therapies. The sulfonamide group can form hydrogen bonds with the active site of COX-2, leading to selective inhibition that minimizes side effects commonly associated with non-selective COX inhibitors.
  • Antimicrobial Activity : The sulfonamide functional group is known for its antibacterial properties. Preliminary studies suggest that this compound may exhibit antimicrobial effects, potentially enhancing bioavailability and interaction with biological targets.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
N-(4-aminocyclohexyl)methanesulfonamideContains an amino group instead of a ketoneExhibits different biological activities
N-(4-hydroxycyclohexyl)methanesulfonamideContains a hydroxyl groupPotentially different solubility and reactivity
N-Methyl-N-(4-oxocyclohexyl)benzenesulfonamideContains a benzene ring instead of cyclohexaneEnhanced lipophilicity due to benzene

This table highlights how the presence of specific functional groups influences the biological activity profiles of these compounds.

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound for its potential therapeutic applications:

  • Inhibition Studies : Interaction studies have shown that this compound can effectively inhibit cyclooxygenase enzymes, particularly COX-2, through structure-activity relationship (SAR) analyses. Variations in the compound's structure significantly affect its inhibitory potency, which is crucial for optimizing its efficacy as a therapeutic agent.
  • Antitumor Properties : There are indications that the compound may possess antitumor properties, although further studies are necessary to elucidate its pharmacological profile comprehensively. The cyclohexyl moiety may enhance its interaction with biological targets relevant to cancer therapy.
  • Chemical Transformations : The compound can undergo various chemical reactions, including oxidation and reduction, which can modify its properties and enhance biological activity. For instance:
    • Oxidation : The ketone group can be oxidized to form carboxylic acids.
    • Reduction : It can be reduced to form alcohols or other derivatives.
    • Substitution : The sulfonamide group can participate in nucleophilic substitution reactions.

Case Studies

Several case studies have explored the biological activity of related sulfonamides:

  • A study on methanesulfonamide derivatives indicated significant inhibition of HMG-CoA reductase, suggesting potential applications in cholesterol management .
  • Research on antimicrobial peptides highlighted the dual roles of small molecular weight bioactive compounds as both antimicrobial agents and anticancer peptides .

Properties

Molecular Formula

C8H15NO3S

Molecular Weight

205.28 g/mol

IUPAC Name

N-methyl-N-(4-oxocyclohexyl)methanesulfonamide

InChI

InChI=1S/C8H15NO3S/c1-9(13(2,11)12)7-3-5-8(10)6-4-7/h7H,3-6H2,1-2H3

InChI Key

NSEKKLXXVSAVKS-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCC(=O)CC1)S(=O)(=O)C

Origin of Product

United States

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